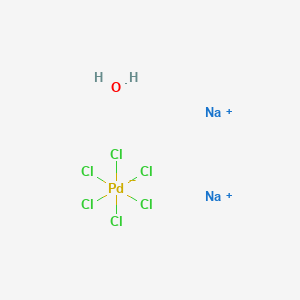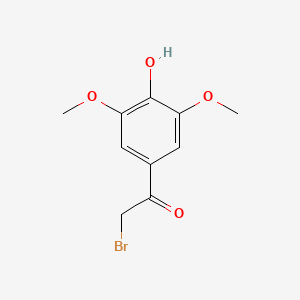![molecular formula C20H15N3O3 B580341 3-[[5-methyl-3-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one CAS No. 1312226-28-0](/img/structure/B580341.png)
3-[[5-methyl-3-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[[5-methyl-3-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one is an organic compound that belongs to the class of indolin-2-ones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a pyrrole ring and a nitrophenyl group in its structure suggests that it may exhibit interesting chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[5-methyl-3-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one typically involves the condensation of 5-methyl-3-(4-nitrophenyl)-1H-pyrrole-2-carbaldehyde with indolin-2-one. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
3-[[5-methyl-3-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The nitrophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
Chemistry
In chemistry, 3-[[5-methyl-3-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. The presence of the nitrophenyl group suggests that it could interact with biological targets in unique ways.
Medicine
In medicinal chemistry, this compound could be investigated as a lead compound for the development of new drugs. Its structure may allow for the design of analogs with improved pharmacological properties.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action of 3-[[5-methyl-3-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one would depend on its specific biological activity. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The nitrophenyl group could play a role in binding to specific molecular targets, while the indolin-2-one moiety might contribute to the overall stability and activity of the compound.
類似化合物との比較
Similar Compounds
Indolin-2-one derivatives: These compounds share the indolin-2-one core structure and may exhibit similar biological activities.
Pyrrole derivatives: Compounds containing the pyrrole ring can have diverse chemical and biological properties.
Nitrophenyl compounds: The presence of the nitrophenyl group can impart unique reactivity and biological activity.
Uniqueness
3-[[5-methyl-3-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one is unique due to the combination of its structural features
特性
CAS番号 |
1312226-28-0 |
|---|---|
分子式 |
C20H15N3O3 |
分子量 |
345.358 |
IUPAC名 |
3-[[5-methyl-3-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one |
InChI |
InChI=1S/C20H15N3O3/c1-12-10-16(13-6-8-14(9-7-13)23(25)26)19(21-12)11-17-15-4-2-3-5-18(15)22-20(17)24/h2-11,21H,1H3,(H,22,24) |
InChIキー |
RNGGWRKTRFASTF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(N1)C=C2C3=CC=CC=C3NC2=O)C4=CC=C(C=C4)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Bromo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B580261.png)
![4-Ethyl-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B580262.png)









